2-[4-(Methylamino)phenyl]propanoic acid
Description
2-[4-(Methylamino)phenyl]propanoic acid is a propanoic acid derivative featuring a phenyl ring substituted with a methylamino (-NHCH₃) group at the para position. Its molecular formula is C₁₀H₁₃NO₂ (molecular weight: 179.22 g/mol). The compound’s structure combines a carboxylic acid moiety with a polar methylamino group, which may confer unique physicochemical properties, such as zwitterionic behavior at physiological pH (carboxylic acid pKa ~4–5; methylamino pKa ~9–10).
Properties
CAS No. |
39718-84-8 |
|---|---|
Molecular Formula |
C10H13NO2 |
Molecular Weight |
179.22 g/mol |
IUPAC Name |
2-[4-(methylamino)phenyl]propanoic acid |
InChI |
InChI=1S/C10H13NO2/c1-7(10(12)13)8-3-5-9(11-2)6-4-8/h3-7,11H,1-2H3,(H,12,13) |
InChI Key |
FKTLVBYIMDFYNR-UHFFFAOYSA-N |
Canonical SMILES |
CC(C1=CC=C(C=C1)NC)C(=O)O |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[4-(Methylamino)phenyl]propanoic acid can be achieved through several methods. One common approach involves the reaction of 4-nitroacetophenone with methylamine, followed by reduction and subsequent carboxylation. The reaction conditions typically include the use of reducing agents such as hydrogen gas in the presence of a palladium catalyst.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar methods but optimized for higher yields and purity. The use of continuous flow reactors and advanced purification techniques, such as crystallization and chromatography, can enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
2-[4-(Methylamino)phenyl]propanoic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones.
Reduction: Reduction can yield amines or other reduced derivatives.
Substitution: Electrophilic aromatic substitution reactions can occur on the phenyl ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Hydrogen gas with palladium on carbon (Pd/C) is often used.
Substitution: Reagents such as halogens (e.g., bromine) and nitrating agents (e.g., nitric acid) are used under controlled conditions.
Major Products
Oxidation: Quinones and other oxidized derivatives.
Reduction: Amines and other reduced compounds.
Substitution: Halogenated or nitrated derivatives of the original compound.
Scientific Research Applications
2-[4-(Methylamino)phenyl]propanoic acid has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential effects on biological systems, including enzyme interactions and cellular processes.
Medicine: Investigated for its potential therapeutic properties, such as anti-inflammatory and analgesic effects.
Industry: Utilized in the production of pharmaceuticals and other chemical products.
Mechanism of Action
The mechanism of action of 2-[4-(Methylamino)phenyl]propanoic acid involves its interaction with specific molecular targets, such as enzymes and receptors. The compound may inhibit or activate these targets, leading to various biological effects. For example, it may act as an inhibitor of certain enzymes involved in inflammatory pathways, thereby reducing inflammation and pain.
Comparison with Similar Compounds
Structural and Functional Group Analysis
The following table highlights key structural and pharmacological differences between 2-[4-(Methylamino)phenyl]propanoic acid and its analogs:
Pharmacological Activity and Mechanism
- Ibuprofen: A classic NSAID with non-selective COX-1/COX-2 inhibition, reducing prostaglandin synthesis. Its isobutyl group enhances membrane permeability, contributing to rapid absorption .
- Suprofen : Exhibits 79% COX inhibition at 10⁻⁴ M, attributed to its thienylcarbonyl group, which stabilizes enzyme interactions via π-π stacking and dipole interactions .
Physicochemical Properties
- Solubility: The methylamino group in the target compound likely improves water solubility compared to purely lipophilic analogs (e.g., ibuprofen, tert-butyl derivative). However, zwitterionic character could reduce passive diffusion across membranes.
- Melting Point and Stability: Analogs like 2-(3-(Carboxymethyl)-4-(phenylthio)phenyl)propanoic acid (melting point: 145–146°C ) suggest that polar substituents increase crystalline stability. The methylamino group may lower the melting point relative to ibuprofen (mp: 75–77°C).
Metabolic and Toxicity Considerations
- In contrast, ibuprofen undergoes hepatic glucuronidation, and suprofen’s thienyl group may undergo sulfoxidation .
- Toxicity: Bulky substituents (e.g., tert-butyl) may reduce metabolic clearance, increasing half-life but risking accumulation. The methylamino group’s basicity could lead to renal tubular reabsorption, necessitating toxicity studies .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
